molecular formula C30H36N4O6S2 B074861 Didansyl-L-lysine CAS No. 1263-03-2

Didansyl-L-lysine

Cat. No. B074861
CAS RN: 1263-03-2
M. Wt: 612.8 g/mol
InChI Key: OLAZYTPTPLUAPK-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Research on the synthesis of amino acids similar to Didansyl-L-lysine, such as the studies on lysine derivatives and their interactions, provides insights into how such compounds might be synthesized. For instance, the synthesis of ε-poly-l-lysine involves a peptide bond between the carboxyl and ε-amino groups of L-lysine, indicating a specific method of linking amino acid units (Yoshida & Nagasawa, 2003).

Molecular Structure Analysis

Understanding the molecular structure of Didansyl-L-lysine can be informed by studies on lysine and its derivatives. For example, the crystal structure of lysyl-tRNA synthetase, which interacts with lysine, shows how lysine fits into the enzyme's active site and undergoes conformational changes upon binding (Onesti et al., 1995).

Chemical Reactions and Properties

Didansyl-L-lysine's chemical reactions and properties can be inferred from studies on lysine's role in biochemical processes. For instance, lysyl-tRNA synthetase's active site studies provide insights into the aminoacylation reaction and lysine activation mechanisms (Desogus et al., 2000).

Physical Properties Analysis

The physical properties of Didansyl-L-lysine can be extrapolated from research on similar compounds. The synthesis and characterization of poly-L-lysine dendrimers, for example, offer information on the physical properties of lysine-based polymers, which could be relevant to Didansyl-L-lysine (Kaneshiro et al., 2007).

Chemical Properties Analysis

The chemical properties of Didansyl-L-lysine can be deduced from studies on lysine and its interactions in enzymatic processes. For instance, the role of lysine in the biosynthesis of elastin crosslinks provides insights into its chemical reactivity and potential functional groups (Miller et al., 1964).

Scientific Research Applications

  • High-Pressure Liquid Chromatography (HPLC) in Lysine Analysis :

    • Didansyl lysine has been used in the determination of total lysine in food proteins using HPLC, following reaction with dansyl chloride. This method was found to be more accurate than spectrophotometric methods, which can be interfered with by compounds formed during hydrolysis (Peterson & Warthesen, 1979).
  • Micellar Electrokinetic Chromatography :

    • A study utilized micellar electrokinetic chromatography for the quantitative determination of amino acids, including the di-dansyl derivative of lysine in maize seed and seaweed. This method involved evaluating the repeatability of hydrolysis, derivatization, and analysis (Skočir et al., 1997).
  • Surface Molecular Imprinting :

    • Didansyl-L-lysine was used as a template molecule in the preparation of molecularly imprinted polymer (MIP) films on gold substrates using atom transfer radical polymerization. These films demonstrated higher binding capacities for the template molecules compared to non-imprinted control films (Wei, Li, & Husson, 2005).
  • Amino Acid Metabolism in Plants :

    • Research on lysine catabolism in plants has increased understanding of its role in plant metabolism, including its regulation and the enzymes involved. This information is crucial for genetic manipulation aimed at producing high-lysine seeds (Arruda et al., 2000).
  • ε-Poly-l-lysine Antimicrobial Activity and Industrial Production

    :

    • ε-Poly-l-lysine, a homo-poly-amino acid of lysine, shows antimicrobial activity and is stable under various conditions. It is produced industrially in Japan as a food additive by fermentation using Streptomyces albulus (Yoshida & Nagasawa, 2003).
  • Surface Plasmon Resonance Study for Adsorption :

    • Surface plasmon resonance spectroscopy (SPR) was used to measure the adsorption kinetics and isotherms of dansylated amino acids, including didansyl-l-lysine, on surface-confined MIP films. The MIP films showed selectivity for their respective template molecules (Li & Husson, 2006).
  • Lysine Production and Industrial Applications :

    • L-lysine is produced industrially mainly for use in food and animal feed. This review article presents the state of the art in L-lysine production, focusing on strain development and fermentation technologies (Félix et al., 2019).

Safety And Hazards

Didansyl-L-lysine should be handled with care to avoid contact with skin, eyes, or clothing . Ingestion and inhalation should be avoided . It is recommended to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2S)-2,6-bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O6S2/c1-33(2)26-16-7-13-23-21(26)11-9-18-28(23)41(37,38)31-20-6-5-15-25(30(35)36)32-42(39,40)29-19-10-12-22-24(29)14-8-17-27(22)34(3)4/h7-14,16-19,25,31-32H,5-6,15,20H2,1-4H3,(H,35,36)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAZYTPTPLUAPK-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)NS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431769
Record name Didansyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Didansyl-L-lysine

CAS RN

1263-03-2
Record name Didansyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Didansyl-L-lysine
Reactant of Route 2
Reactant of Route 2
Didansyl-L-lysine
Reactant of Route 3
Reactant of Route 3
Didansyl-L-lysine
Reactant of Route 4
Didansyl-L-lysine
Reactant of Route 5
Didansyl-L-lysine
Reactant of Route 6
Didansyl-L-lysine

Citations

For This Compound
22
Citations
X Wei, X Li, SM Husson - Biomacromolecules, 2005 - ACS Publications
… -cystine and N,N‘-didansyl-l-lysine were used as the template … and N,N‘-didansyl-l-lysine. Furthermore, template removal … prepared against N,N‘-didansyl-l-lysine; a value of 1.51 was …
Number of citations: 160 pubs.acs.org
X Li, SM Husson - Biosensors and Bioelectronics, 2006 - Elsevier
… N,N′-Didansyl-l-cystine (DDC) and didansyl-l-lysine (DDK) were used as the template molecules to form the MIP-Fs. Adsorption kinetics data were analyzed using single- and dual-site …
Number of citations: 172 www.sciencedirect.com
X Li, SM Husson - Langmuir, 2006 - ACS Publications
… , and rebinding studies done using surface plasmon resonance spectroscopy confirmed that the MIMs prepared against DK showed selectivity for that template over didansyl-l-lysine. …
Number of citations: 58 pubs.acs.org
D Seliktar, AH Zisch, MP Lutolf… - … research Part A, 2004 - Wiley Online Library
… Both such peptides contained a single cysteine residue on one end and a didansyl-L-lysine residue (Sigma Chemical Co., St. Louis, MO) on the opposite end; the sequence of the MMP-…
Number of citations: 393 onlinelibrary.wiley.com
M Bompart, K Haupt - Australian journal of chemistry, 2009 - CSIRO Publishing
… and the fluorescent template didansyl-l-lysine. A linear increase … the association constant of the didansyl-l-lysine template on the … less well to the didansyl-l-lysine-MIP compared with the …
Number of citations: 67 www.publish.csiro.au
X Wei - 2005 - search.proquest.com
… cystine and N,N’didansyl-L-lysine were used as the template … and N,N’-didansyl-L-lysine. Furthermore, template removal … prepared against N,N’didansyl-L-lysine; a value of 1.51 was …
Number of citations: 2 search.proquest.com
A Szterk, M Roszko - Journal of Liquid Chromatography & Related …, 2014 - Taylor & Francis
A novel approach to single-run determination of 25 free amino acids, L-carnosine, 4 nitrogen bases (purine and pyrimidine), and 5 nucleosides in unpurified biological samples is …
Number of citations: 27 www.tandfonline.com
M Yamamoto, T Chikuma, A Yamashita… - Neurochemistry …, 2003 - Elsevier
Axonal transport of endopeptidase 24.15 (EP24.15), a putative neuropeptide degrading-enzyme, was examined in the proximal, middle, and distal segments of rat sciatic nerves using a …
Number of citations: 13 www.sciencedirect.com
S Lépinay, K Kham, MC Millot, B Carbonnier - Chemical Papers, 2012 - Springer
… N-((5-(dimethylamino)-1naphthyl)sulfonyl)-L-cystine (N,N -didansyl-L-cystine) and ((5-(dimethylamino)-1-naphthyl)sulfonyl)-Llysine (didansyl-L-lysine) are supposed to interact strongly …
Number of citations: 54 link.springer.com
T Chikuma, K Matsumoto, A Furukawa… - Analytical …, 1996 - Elsevier
A rapid and sensitive assay method for the determination of deamidase activity is reported. This method is based on fluorometric detection of a dansylated dipeptide, 5-…
Number of citations: 10 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.